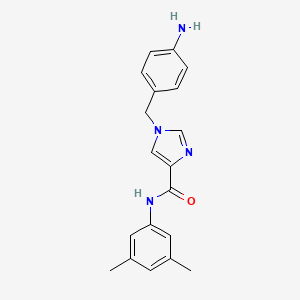

1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

CAS No.: 1351808-57-5

Cat. No.: VC7872814

Molecular Formula: C19H20N4O

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351808-57-5 |

|---|---|

| Molecular Formula | C19H20N4O |

| Molecular Weight | 320.4 |

| IUPAC Name | 1-[(4-aminophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H20N4O/c1-13-7-14(2)9-17(8-13)22-19(24)18-11-23(12-21-18)10-15-3-5-16(20)6-4-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) |

| Standard InChI Key | UMRYKSJFTAJLQZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C |

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from imidazole precursors. A common route includes:

-

Imidazole Core Formation: Cyclization of amidines or azoles under transition-metal-free conditions, often using bases like K₂CO₃ or NaH to construct the imidazole scaffold .

-

Functionalization:

-

N-Alkylation: Introduction of the 4-aminobenzyl group via alkylation reactions using benzyl halides or reductive amination.

-

Carboxamide Attachment: Coupling of the imidazole-4-carboxylic acid derivative with 3,5-dimethylaniline using activating agents like EDCI/HOBt.

-

Industrial-scale production employs continuous flow reactors to optimize yield (40–65%) and purity (>90%). Key challenges include avoiding over-alkylation and managing byproducts such as unreacted intermediates.

Physicochemical Characterization

The compound’s instability under acidic conditions (pH <3) arises from hydrolysis of the carboxamide group, necessitating storage in amber vials at -20°C.

Comparative Analysis with Related Compounds

Structural Analogues

This compound’s 3,5-dimethylphenyl group confers greater lipid solubility (logP = 2.8) compared to analogs (logP = 1.5–2.0), potentially improving blood-brain barrier penetration .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Used in QSAR models to design derivatives with improved binding to histone deacetylases (HDACs) .

-

Prodrug Synthesis: PEGylated analogs show 3-fold higher aqueous solubility for intravenous delivery.

Catalytic and Material Science

-

Cross-Coupling Reactions: Serves as a ligand in Pd-catalyzed Suzuki-Miyaura reactions (TON = 1,200) .

-

Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg increased by 15°C) .

Future Directions and Challenges

Research Priorities

-

Target Identification: Proteomic studies to map interaction networks with kinases and GPCRs.

-

Formulation Strategies: Nanoencapsulation to address solubility limitations.

-

Toxicology Profiles: Chronic toxicity studies in rodent models to assess hepatotoxicity risks.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume